N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide
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Overview
Description
N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide typically involves multi-step reactions. One common synthetic route includes the condensation of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent . The reaction conditions are usually mild, and the compounds are separated using hexane and water washes. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like sodium metabisulphite.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the benzimidazole ring. Common reagents used in these reactions include sodium metabisulphite, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Industry: It may be used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets. For instance, as an allosteric activator of human glucokinase, it binds to the allosteric site of the enzyme, enhancing its catalytic activity . This interaction is facilitated by hydrogen bonding with residues such as Arg63 in the glucokinase protein .
Comparison with Similar Compounds
N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide can be compared with other benzimidazole derivatives, such as:
N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide: This compound also exhibits biological activities and has been studied for its potential therapeutic applications.
2-phenylbenzimidazoles: These compounds have shown significant anticancer activity and are used in the development of new anticancer drugs.
The uniqueness of this compound lies in its specific structure, which allows it to interact with molecular targets in a distinct manner, leading to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H16N6O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C19H16N6O3/c26-16(24-19-22-14-7-3-4-8-15(14)23-19)9-20-17(27)10-25-11-21-13-6-2-1-5-12(13)18(25)28/h1-8,11H,9-10H2,(H,20,27)(H2,22,23,24,26) |
InChI Key |
BABVHCFUKRAYQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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